molecular formula C19H17Cl2NO4 B2926583 1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one CAS No. 879043-68-2

1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Cat. No. B2926583
CAS RN: 879043-68-2
M. Wt: 394.25
InChI Key: ZEVVYAAYRPFJAM-UHFFFAOYSA-N
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Description

1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a critical role in the production of reactive oxygen species (ROS) in cells.

Scientific Research Applications

Chemical Synthesis and Modification

Research on similar compounds has led to the development of various synthesis methods and chemical modifications aimed at enhancing their properties or understanding their behavior. For example, studies have explored the acid treatment of related compounds to achieve disproportionation products, highlighting mechanisms that could be applicable to 1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one for potential modifications or synthesis pathways (Greci, 1983). Another study on the regioselective synthesis of quinolin-8-ols through cyclization processes might provide insights into synthetic routes that could be adapted for the compound (Uchiyama et al., 1998).

Polymorphism and Analytical Characterization

The investigation of polymorphic forms of structurally related compounds using spectroscopic and diffractometric techniques could be relevant for understanding the physical and chemical characteristics of 1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one. Such studies assist in the detailed characterization of compounds, which is critical for their application in pharmaceuticals and materials science (Vogt et al., 2013).

Biological and Pharmacological Activity

Research on compounds with similar structural features has also focused on their biological and pharmacological activities. For instance, the design and synthesis of novel derivatives targeting specific biological pathways, such as the inhibition of 5-lipoxygenase, suggest potential therapeutic applications for related compounds. These studies are crucial for the development of new drugs and understanding the biological effects of these compounds (Landwehr et al., 2006).

Antioxidant and Anti-inflammatory Properties

Another important area of research is the investigation of antioxidant and anti-inflammatory properties. Compounds structurally similar to 1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one have been evaluated for their potential in treating diseases associated with oxidative stress and inflammation. These studies suggest that modifications to the indoline structure could enhance these properties, offering avenues for the development of therapeutic agents (Yanovsky et al., 2012).

Environmental Degradation Studies

Environmental studies on the degradation of related compounds, such as 2,4-dichlorophenoxyacetic acid, provide insights into the fate and breakdown of 1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one in natural settings. Understanding these processes is essential for assessing the environmental impact and safety of chemical compounds (Sun & Pignatello, 1993).

properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO4/c1-12(23)11-19(25)14-4-2-3-5-16(14)22(18(19)24)8-9-26-17-7-6-13(20)10-15(17)21/h2-7,10,25H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVYAAYRPFJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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